molecular formula C21H23NO3 B11158786 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one

3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one

Cat. No.: B11158786
M. Wt: 337.4 g/mol
InChI Key: MXUUGTAPKAJVPF-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one typically involves the condensation of 7-hydroxy-4-methylcoumarin with 3-methylpiperidine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]benzo[c]chromen-6-one

InChI

InChI=1S/C21H23NO3/c1-13-6-5-9-22(11-13)12-15-10-18-16-7-3-4-8-17(16)21(24)25-20(18)14(2)19(15)23/h3-4,7-8,10,13,23H,5-6,9,11-12H2,1-2H3

InChI Key

MXUUGTAPKAJVPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC3=C(C(=C2O)C)OC(=O)C4=CC=CC=C43

Origin of Product

United States

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